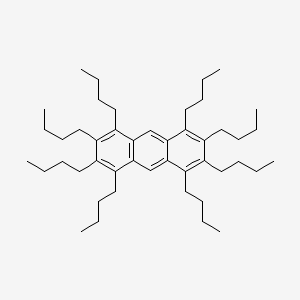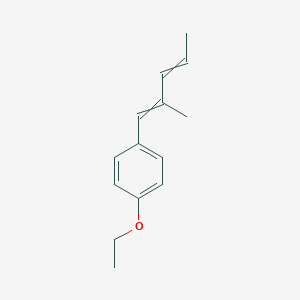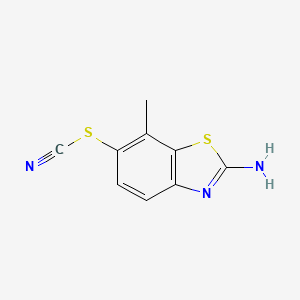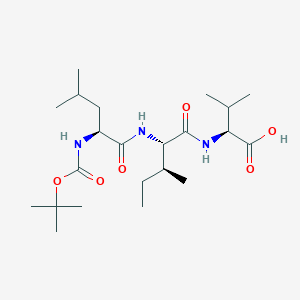![molecular formula C8H17BrN2 B12569306 1-Ethyl-1,4-diazabicyclo[2.2.2]octan-1-ium bromide CAS No. 202256-55-1](/img/structure/B12569306.png)
1-Ethyl-1,4-diazabicyclo[2.2.2]octan-1-ium bromide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Ethyl-1,4-diazabicyclo[2.2.2]octan-1-ium bromide is a quaternary ammonium salt derived from 1,4-diazabicyclo[2.2.2]octane. This compound is known for its high nucleophilicity and basicity, making it a valuable reagent in organic synthesis and catalysis. It is commonly used in various chemical reactions due to its stability and reactivity.
准备方法
Synthetic Routes and Reaction Conditions: 1-Ethyl-1,4-diazabicyclo[2.2.2]octan-1-ium bromide can be synthesized through the alkylation of 1,4-diazabicyclo[2.2.2]octane with ethyl bromide. The reaction typically occurs in a polar solvent such as acetonitrile or dimethylformamide at elevated temperatures. The reaction proceeds as follows:
1,4-Diazabicyclo[2.2.2]octane+Ethyl bromide→1-Ethyl-1,4-diazabicyclo[2.2.2]octan-1-ium bromide
Industrial Production Methods: In an industrial setting, the synthesis of this compound involves continuous flow reactors to ensure efficient mixing and heat transfer. The reaction is carried out under controlled conditions to maximize yield and purity. The product is then purified through recrystallization or chromatography.
化学反应分析
Types of Reactions: 1-Ethyl-1,4-diazabicyclo[2.2.2]octan-1-ium bromide undergoes various chemical reactions, including nucleophilic substitution, oxidation, and reduction.
Common Reagents and Conditions:
Nucleophilic Substitution: This compound reacts with nucleophiles such as hydroxide ions, alkoxides, and amines to form substituted products. The reaction is typically carried out in polar solvents at elevated temperatures.
Oxidation: It can be oxidized using strong oxidizing agents like potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products:
Nucleophilic Substitution: Substituted quaternary ammonium salts.
Oxidation: Oxidized derivatives of the original compound.
Reduction: Reduced forms of the compound, often leading to the formation of secondary or tertiary amines.
科学研究应用
1-Ethyl-1,4-diazabicyclo[2.2.2]octan-1-ium bromide has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in organic synthesis, particularly in the formation of carbon-carbon and carbon-heteroatom bonds. It is also employed in the synthesis of heterocyclic compounds and as a phase-transfer catalyst.
Biology: The compound is used in biochemical assays and as a reagent in the modification of biomolecules.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
作用机制
The mechanism of action of 1-ethyl-1,4-diazabicyclo[2.2.2]octan-1-ium bromide involves its role as a nucleophilic catalyst. The compound’s nitrogen atoms possess lone pairs of electrons, which can readily participate in nucleophilic attacks on electrophilic centers. This property makes it an effective catalyst in various organic reactions, facilitating the formation of new chemical bonds.
相似化合物的比较
1,4-Diazabicyclo[2.2.2]octane: The parent compound, which lacks the ethyl group, is also a strong nucleophilic catalyst.
Quinuclidine: A bicyclic amine with a similar structure but with one nitrogen atom replaced by a carbon atom.
Triethylenediamine: Another bicyclic amine with similar nucleophilic properties.
Uniqueness: 1-Ethyl-1,4-diazabicyclo[2.2.2]octan-1-ium bromide is unique due to its quaternary ammonium structure, which enhances its stability and reactivity compared to its parent compound. The presence of the ethyl group also increases its solubility in organic solvents, making it more versatile in various chemical reactions.
属性
CAS 编号 |
202256-55-1 |
|---|---|
分子式 |
C8H17BrN2 |
分子量 |
221.14 g/mol |
IUPAC 名称 |
1-ethyl-4-aza-1-azoniabicyclo[2.2.2]octane;bromide |
InChI |
InChI=1S/C8H17N2.BrH/c1-2-10-6-3-9(4-7-10)5-8-10;/h2-8H2,1H3;1H/q+1;/p-1 |
InChI 键 |
IDTCIGXPHCJHHT-UHFFFAOYSA-M |
规范 SMILES |
CC[N+]12CCN(CC1)CC2.[Br-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


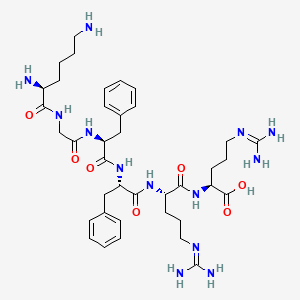
![N-[4-[4-(3-Methylphenyl)-2-propyl-1,3-thiazol-5-YL]-2-pyridyl]-N-(3-phenylpropyl)amine](/img/structure/B12569231.png)
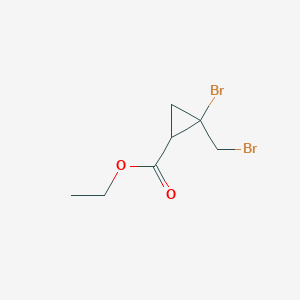
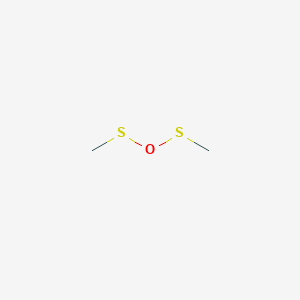
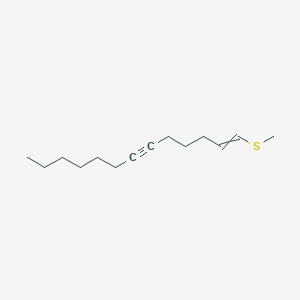
![9-{[4-(3-Amino-3-oxopropyl)phenoxy]carbonyl}-10-methylacridin-10-ium](/img/structure/B12569248.png)
![4-[(Dimethylhydrazinylidene)methyl]benzonitrile](/img/structure/B12569249.png)
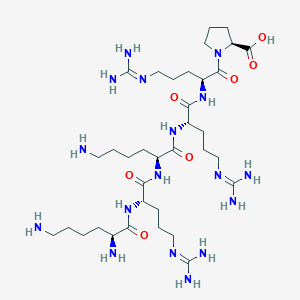

![Acetamide, N-[3-[[2-(2,4-dibromo-5-methoxyphenyl)ethyl]methylamino]propyl]-](/img/structure/B12569253.png)
